4-bromo-5-(trifluoromethyl)-1H-pyrazole

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Researchers often face metabolic soft spots in lead compounds. This regiospecific bromo-CF3 pyrazole solves that by providing a pre-installed pharmacophore that resists N-dealkylation, enhancing in vivo half-life. • Unique 4-Br/5-CF3 substitution pattern for controlled Suzuki cross-coupling at the C4 site. • Enables orthogonal functionalization for sequential assembly of complex architectures. • Standard purity ≥97%, solid form (mp 112-114°C), shipped ambient with full quality documentation.

Molecular Formula C4H2BrF3N2
Molecular Weight 214.97 g/mol
CAS No. 19968-17-3
Cat. No. B033754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-(trifluoromethyl)-1H-pyrazole
CAS19968-17-3
Molecular FormulaC4H2BrF3N2
Molecular Weight214.97 g/mol
Structural Identifiers
SMILESC1=NNC(=C1Br)C(F)(F)F
InChIInChI=1S/C4H2BrF3N2/c5-2-1-9-10-3(2)4(6,7)8/h1H,(H,9,10)
InChIKeyJTHNMRUVJDWVMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-(trifluoromethyl)-1H-pyrazole: Core Properties & Procurement


4-Bromo-5-(trifluoromethyl)-1H-pyrazole (CAS: 19968-17-3) is a heterocyclic building block with the molecular formula C₄H₂BrF₃N₂ and a molecular weight of 214.97 g/mol [1]. This compound is characterized by a 1,2-diazole core with a bromine atom at the 4-position and a trifluoromethyl group at the adjacent 5-position . It is commercially available as a solid with a standard purity specification of 97-98% and a reported melting point range of 112.00°C - 114.00°C . As a foundational scaffold in medicinal chemistry and agrochemical development, its procurement is driven by the need for a halogenated, electron-deficient heterocycle that can undergo further functionalization, primarily via cross-coupling reactions at the C4 bromine site .

4-Bromo-5-(trifluoromethyl)-1H-pyrazole: Analog Substitution Risks


In the design of complex molecules, substituting the 4-bromo-5-(trifluoromethyl)-1H-pyrazole core with a seemingly similar pyrazole analog is a high-risk strategy that can lead to significant changes in synthetic outcome and final compound properties. The specific regioisomeric pattern of substitution on the pyrazole ring dictates the electronic environment and steric accessibility for subsequent transformations, such as Suzuki-Miyaura cross-coupling . Furthermore, the strategic placement of the strong electron-withdrawing trifluoromethyl group at the 5-position, adjacent to the reactive bromine handle at the 4-position, creates a unique electronic landscape that differs fundamentally from 3-substituted or non-fluorinated analogs [1]. This directly influences both the rate of key reactions and the final physicochemical and biological properties of the downstream product, including metabolic stability and lipophilicity, which are critical for drug and agrochemical development .

4-Bromo-5-(trifluoromethyl)-1H-pyrazole: Quantitative Differentiation from Analogs


Regioisomeric Purity: Distinct Reactivity vs. 3-Bromo Analog

The compound's primary differentiator is its defined regioisomeric identity: 4-bromo-5-(trifluoromethyl)-1H-pyrazole (often cataloged as 4-bromo-3-(trifluoromethyl)-1H-pyrazole due to tautomerism) [1]. This places the reactive bromine handle on the carbon adjacent to the CF3-substituted carbon. In contrast, the closest commercially viable alternative, 3-bromo-5-(trifluoromethyl)-1H-pyrazole, has a completely different substitution pattern. This difference is not trivial; it results in a distinct electronic environment and steric profile around the reactive site, leading to different cross-coupling reactivities and the formation of constitutionally distinct products [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Enhanced Lipophilicity & Metabolic Stability vs. Non-Fluorinated Analog

The trifluoromethyl (-CF3) group at the 5-position imparts significant advantages over non-fluorinated analogs like 4-bromo-1H-pyrazole. The -CF3 group is a powerful electron-withdrawing group and a lipophilic modifier. Calculated LogP values can illustrate this: the LogP of the target compound is estimated to be ~2.0, while the LogP of 4-bromo-1H-pyrazole is ~0.9 [1][2]. This difference of over 1 log unit indicates a 10-fold increase in lipophilicity . Increased lipophilicity often correlates with enhanced membrane permeability, while the strong C-F bond provides resistance to oxidative metabolism, a common pathway for drug degradation [3].

Pharmacokinetics Drug Design Lipophilicity

Differential Cytotoxic Potency: Halogenated Pyrazoles

While direct data for 19968-17-3 is not reported, class-level SAR from structurally related pyrazole derivatives demonstrates the significant impact of halogen substitution on biological activity. In a study evaluating pyrazolyl derivatives against human cancer cell lines, the bromo-substituted analog (Compound 1) exhibited potent activity, while the nitro-substituted analog (Compound 2) was significantly less potent. This 4- to 5-fold difference in IC50 values across multiple cell lines (MCF-7, HepG2, HCT-116) underscores the critical role of the halogen group in mediating anticancer effects [1]. This class-level evidence supports the use of a bromo-substituted pyrazole like 4-bromo-5-(trifluoromethyl)-1H-pyrazole as a privileged starting point for anticancer drug discovery.

Cancer Research Cytotoxicity Structure-Activity Relationship

Key Intermediate for Kinase Inhibitor Synthesis

The 4-bromo-5-(trifluoromethyl)-1H-pyrazole core serves as a vital building block for generating complex kinase inhibitors. Its value is exemplified in the synthesis of a novel potent and selective inhibitor of CHK1 kinase, where an unusual N-trifluoromethylpyrazole pharmacophore is central to the molecule's activity [1]. The -CF3 group in this context is not merely a 'bioisostere' but has been shown to confer resistance to metabolic N-dealkylation, a major clearance pathway that often limits the in vivo efficacy of related N-alkyl pyrazoles [1]. This specific property directly addresses a common failure point in drug development.

Kinase Inhibition CHK1 Inhibitor Cancer Therapeutics

4-Bromo-5-(trifluoromethyl)-1H-pyrazole: High-Value Applications


Metabolically Stable Kinase Inhibitor Synthesis

This compound is an ideal starting material for medicinal chemists developing kinase inhibitors, particularly when the target profile demands enhanced metabolic stability. The pre-installed -CF3 group directly on the pyrazole core has been validated as a pharmacophore that resists N-dealkylation, a common metabolic soft spot [1]. This can translate to improved in vivo half-life and lower clearance for the final drug candidate, a key objective in lead optimization .

Novel Fungicide and Insecticide Design

In agrochemical R&D, this pyrazole scaffold is a versatile building block for creating new crop protection agents . The bromine atom serves as a reactive handle for introducing diverse moieties via cross-coupling, while the -CF3 group enhances the lipophilicity and metabolic stability of the resulting molecule. This is particularly valuable for developing systemic fungicides and insecticides that require efficient uptake and transport within the plant [2].

Privileged Scaffold for Anticancer Lead Generation

The bromo-substituted pyrazole core is a privileged scaffold in oncology. Class-level structure-activity relationship data demonstrates that bromine substitution on a pyrazole core leads to significantly higher potency against multiple cancer cell lines compared to other substituents [3]. This evidence supports the targeted use of this compound as a foundational element in combinatorial libraries and focused lead generation campaigns for new anticancer agents.

Orthogonal Reactivity for Complex Molecule Assembly

For synthetic organic chemists, this molecule provides a platform for strategic orthogonal functionalization. The bromine at the 4-position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, alkenyl, or alkynyl groups . This reactivity is distinct from other potential functionalization sites on the pyrazole ring, allowing for the controlled, sequential assembly of highly complex molecular architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-5-(trifluoromethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.